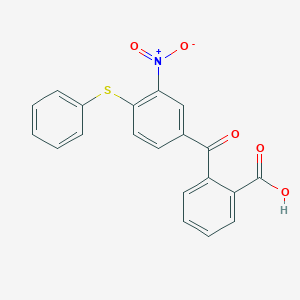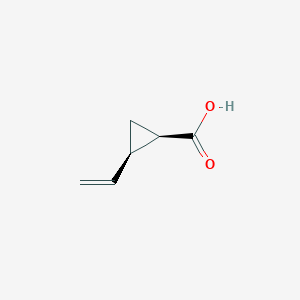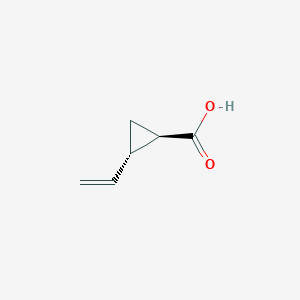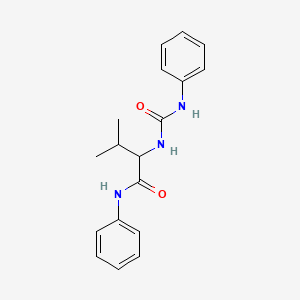
Unii-jup57A8epz
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Camizestrant (AZD-9833) Applications in Scientific Research
Treatment of ER+ Breast Cancer: Camizestrant is a next-generation oral selective estrogen receptor degrader (SERD) that acts as a pure ER antagonist. It has shown promising clinical activity in ER+ breast cancer by stopping the transcription of ER target genes, both in wild-type and mutant ERα, which impairs tumor cell proliferation .
Anti-Cancer Activity Across Preclinical Models: This compound has demonstrated anti-cancer activity across a range of preclinical models, including those with ER-activating mutations. Its potency as an oral SERD makes it a significant candidate for addressing the biologically diverse breast cancer tumor environment .
Delaying Disease Progression: In advanced ER-positive breast cancer, Camizestrant has significantly delayed disease progression, marking it as a potent treatment option in ongoing research .
Mechanism of Action: Camizestrant’s mechanism of action involves the degradation of the estrogen receptor, thereby stopping the transcription of ER target genes which are crucial for tumor cell growth and proliferation .
Clinical Trials: The Phase 1 SERENA-1 study has shown that Camizestrant has a dose-dependent safety profile, indicating its potential for tailored dosing regimens based on patient response and tolerance .
Next-Generation SERD: As a next-generation SERD, Camizestrant represents an advancement over previous treatments by offering a more targeted approach to estrogen receptor degradation, which is vital for treating certain types of breast cancers .
Wirkmechanismus
Target of Action
Camizestrant, also known as AZD-9833 or Unii-jup57A8epz, is a next-generation oral selective estrogen receptor degrader (SERD) for the treatment of estrogen receptor-positive (ER+) breast cancer . Its primary target is the estrogen receptor (ER) , which plays a crucial role in the growth and development of breast cancer .
Mode of Action
Camizestrant acts as a pure ER antagonist and a selective ERα degrader . It binds to the estrogen receptor, leading to its degradation and downregulation . This action stops the transcription of ER target genes in both wild-type and mutant ERα, thereby impairing tumor cell proliferation .
Biochemical Pathways
Camizestrant affects the estrogen receptor pathway , which is critical in ER+ breast cancer. By degrading the ER and antagonizing its activity, camizestrant modulates ER-regulated gene expression . This leads to a decrease in the proliferation of cancer cells. Furthermore, camizestrant has been shown to be effective in combination with CDK4/6 inhibitors and PI3K/AKT/mTOR-targeted therapy, indicating its influence on these pathways as well .
Pharmacokinetics
The safety and tolerability of camizestrant, as well as its impact on mutations in the estrogen receptor gene (ESR1) circulating tumor (ct)DNA levels, were assessed in these trials .
Result of Action
Camizestrant has demonstrated significant antitumor activity in ER+ breast cancer, both as a monotherapy and when combined with CDK4/6 inhibitors and PI3K/AKT/mTOR inhibitors . It has shown promise in preclinical models of ER+ breast cancer, addressing endocrine resistance, a current barrier to treatment . In clinical trials, camizestrant significantly improved progression-free survival in post-menopausal patients with ER-positive locally advanced or metastatic breast cancer .
Action Environment
The efficacy of camizestrant has been observed in various environments, including in patients previously treated with prior cyclin-dependent kinase (CDK) 4/6 inhibitors, those with lung and/or liver metastases, and those with ER-driven disease . This suggests that camizestrant’s action, efficacy, and stability are influenced by various environmental factors, including the presence of other medications and the specific characteristics of the cancer.
Eigenschaften
IUPAC Name |
N-[1-(3-fluoropropyl)azetidin-3-yl]-6-[(6S,8R)-8-methyl-7-(2,2,2-trifluoroethyl)-3,6,8,9-tetrahydropyrazolo[4,3-f]isoquinolin-6-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28F4N6/c1-15-9-19-18(4-6-21-20(19)11-30-32-21)23(34(15)14-24(26,27)28)22-5-3-16(10-29-22)31-17-12-33(13-17)8-2-7-25/h3-6,10-11,15,17,23,31H,2,7-9,12-14H2,1H3,(H,30,32)/t15-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHOIABIERMLGY-CMJOXMDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CC3=C2C=NN3)C(N1CC(F)(F)F)C4=NC=C(C=C4)NC5CN(C5)CCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C(C=CC3=C2C=NN3)[C@H](N1CC(F)(F)F)C4=NC=C(C=C4)NC5CN(C5)CCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28F4N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2222844-89-3 | |
| Record name | Camizestrant [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2222844893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CAMIZESTRANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JUP57A8EPZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol](/img/structure/B1654269.png)
![1,4,9-Trioxa-dispiro[4.2.4.2]tetradecane-10-carboxylic acid methyl ester](/img/structure/B1654270.png)


![4-[(4-Fluorophenyl)sulfonylmethyl]-1-methylpyridin-2-one](/img/structure/B1654275.png)

![2-[2-Hydroxy-1-(4-methoxyphenyl)propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1654277.png)




![6-(Difluoromethyl)-8-((1S,2S)-2-hydroxy-2-methylcyclopentyl)-2-((1-(methylsulfonyl)piperidin-4-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1654283.png)
![3-[(Trifluoromethyl)sulfonyl]phenacyl bromide](/img/structure/B1654286.png)